Acide 3-hydroxypentadécanoïque

Vue d'ensemble

Description

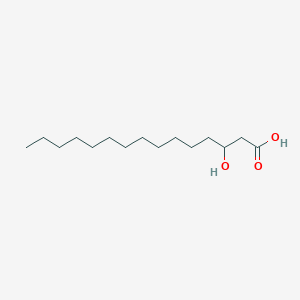

3-Hydroxypentadecanoic acid is a long-chain fatty acid with the molecular formula C15H30O3. It is characterized by the presence of a hydroxyl group at the third carbon of the pentadecanoic acid chain. This compound is known for its role in various biological processes and its presence in certain bacterial biosurfactants .

Applications De Recherche Scientifique

3-Hydroxypentadecanoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Mécanisme D'action

Target of Action

3-Hydroxypentadecanoic acid is a type of long-chain fatty acid

Mode of Action

As a long-chain fatty acid, it likely interacts with its targets through typical fatty acid mechanisms, such as serving as a substrate for enzymatic reactions or binding to receptors that regulate metabolic pathways .

Biochemical Pathways

Long-chain fatty acids like 3-hydroxypentadecanoic acid are generally involved in various metabolic pathways, including lipid metabolism .

Pharmacokinetics

As a very hydrophobic molecule, it is practically insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

It has been found as a component of the biosurfactants produced by various bacillus species . Biosurfactants are known to have antimicrobial properties, suggesting that 3-Hydroxypentadecanoic acid may contribute to these effects.

Analyse Biochimique

Biochemical Properties

It is known to be a component of the biosurfactants produced by various Bacillus species . It is also one of the members of a group of fatty acids that are prominent in periodontally diseased human teeth .

Cellular Effects

Studies have shown that it has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It has been found to have dose-dependent, clinically relevant cell-based activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) to form a β-ketosulfoxide, which is then ethoxycarbonylmethylated and converted to 3-Hydroxypentadecanoic acid . Another method involves the synthesis from 10-undecenoic acid via 11-bromoundecanoic acid using Grignard reagents in the presence of lithium tetrachlorocuprate .

Industrial Production Methods: Industrial production of 3-Hydroxypentadecanoic acid typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxypentadecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-ketopentadecanoic acid or pentadecanedioic acid.

Reduction: Formation of 3-hydroxypentadecanol.

Substitution: Formation of 3-chloropentadecanoic acid or 3-bromopentadecanoic acid.

Comparaison Avec Des Composés Similaires

- 3-Hydroxytetradecanoic acid

- 3-Hydroxyhexadecanoic acid

- 3-Hydroxyheptadecanoic acid

Comparison: 3-Hydroxypentadecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. Compared to 3-Hydroxytetradecanoic acid and 3-Hydroxyhexadecanoic acid, it has a longer chain, which can influence its physical properties and biological activity. Its specific structure makes it particularly effective in certain biosurfactant applications .

Propriétés

IUPAC Name |

3-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSEJBABXCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954329 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32602-70-3 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-hydroxypentadecanoic acid?

A1: 3-Hydroxypentadecanoic acid is a 3-hydroxy fatty acid found as a component of various bacterial lipids, including lipopolysaccharides (LPS) and lipopeptides. [, , , , , , , , , , ] While not a major component of all bacterial species, its presence has been used as a chemotaxonomic marker in some cases, such as differentiating Pseudomonas pertucinogena from other Pseudomonas species. []

Q2: Which bacterial species are known to produce 3-hydroxypentadecanoic acid?

A2: Several bacterial species, particularly those belonging to the genera Bacillus, Paenibacillus, and Veillonella, have been identified as producers of 3-hydroxypentadecanoic acid. [, , , , , , , , ] This fatty acid is often found within complex molecules like lipopolysaccharides and lipopeptides produced by these bacteria.

Q3: How does the structure of 3-hydroxypentadecanoic acid contribute to the biological activity of the molecules it is a part of?

A3: In the case of Bacteroides fragilis lipopolysaccharide (LPS), the presence of 3-hydroxypentadecanoic acid, along with other structural features like a lack of ester-bound phosphate and a predominance of 15-17 carbon fatty acids, are suggested to be related to its low endotoxic activity compared to enterobacterial LPS. [] This highlights how the specific fatty acid composition of LPS can influence its biological activity.

Q4: Can you provide examples of bioactive compounds containing 3-hydroxypentadecanoic acid and their activities?

A4: 3-Hydroxypentadecanoic acid is found in fusaricidins, a group of cyclic depsipeptide antibiotics produced by Paenibacillus polymyxa strains. These compounds exhibit potent antifungal activity against various plant pathogens, including Leptosphaeria maculans, the causative agent of blackleg disease in canola. [, , , , , ] Fusaricidins have also demonstrated activity against Gram-positive bacteria. []

Q5: How does the variation in the fatty acid chain length within fusaricidins affect their activity?

A5: Mass spectrometry studies on fusaricidins produced by Paenibacillus polymyxa M-1 have revealed a diverse family of these compounds with variations in their fatty acid side chain length. [, ] While the core structure remains similar, these variations in chain length, including the presence of 3-hydroxypentadecanoic acid, likely contribute to the spectrum of antifungal activity observed for different fusaricidin congeners.

Q6: Are there any studies investigating the specific role of 3-hydroxypentadecanoic acid in the antifungal activity of fusaricidins?

A6: While the precise mechanism of action of fusaricidins remains to be fully elucidated, studies suggest that their amphiphilic nature, partly conferred by the presence of 3-hydroxypentadecanoic acid and other fatty acid constituents, allows them to interact with fungal cell membranes, ultimately leading to cell death. [, ] Further research focusing on structure-activity relationships within this class of compounds is needed to pinpoint the contribution of individual structural elements like 3-hydroxypentadecanoic acid to their biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

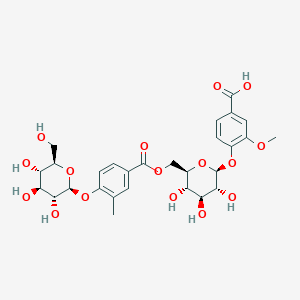

![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)